4-(Difluoromethyl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9F2NO |
|---|---|
Molecular Weight |
137.13 g/mol |
IUPAC Name |
4-(difluoromethyl)morpholine |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)8-1-3-9-4-2-8/h5H,1-4H2 |
InChI Key |
GXYSGXQCYCTENJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(F)F |
Origin of Product |
United States |
Advanced Organic Synthesis Applications of 4 Difluoromethyl Morpholine
Role as a Synthetic Reagent in Specialized Organic Transformations
While direct applications of 4-(difluoromethyl)morpholine as a standalone difluoromethylating reagent are not extensively documented, its structure suggests potential utility in specialized organic transformations. The difluoromethyl group, activated by the adjacent nitrogen atom of the morpholine (B109124) ring, could theoretically be transferred to other molecules.
Drawing parallels from other difluoromethyl sources, this compound could potentially participate in radical difluoromethylation reactions. nih.gov For instance, under oxidative conditions, it might generate a difluoromethyl radical (•CHF2) that could then be trapped by electron-deficient olefins or heteroaromatic systems. The pioneering work on direct C–H difluoromethylation of heterocycles often employs reagents that can generate this radical species under photoredox or chemical oxidation conditions. nih.gov
Furthermore, the nitrogen atom in this compound could influence its reactivity. N-substituted difluoromethyl compounds have been explored for N-difluoromethylation of various substrates. researchgate.net It is conceivable that, with appropriate activation, the difluoromethyl group from this compound could be transferred to other nucleophilic nitrogen, oxygen, or sulfur centers. However, further research is needed to establish the viability and scope of this compound as a synthetic reagent in these contexts.
Utility as a Building Block for Diverse Heterocyclic Scaffolds
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties. nih.govchemicalbook.com The incorporation of a difluoromethyl group onto this scaffold creates a valuable building block for the synthesis of more complex and potentially bioactive molecules. A prominent example of this is in the synthesis of the potent and brain-penetrant mTOR inhibitor, PQR626. acs.orgresearchgate.netnih.gov
The synthesis of PQR626 showcases the utility of a substituted pyridine (B92270) bearing a difluoromethyl group, which is then coupled with morpholine derivatives. acs.org While this compound itself is not the starting material, the final structure contains a 4-(difluoromethyl)pyridin-2-amine (B599231) moiety linked to a triazine core which is further substituted with two different morpholine derivatives. acs.orgresearchgate.net This highlights the modular nature of synthesizing complex molecules where a difluoromethyl-bearing heterocycle can be combined with morpholine units.
The general synthetic strategy involves a sequential nucleophilic substitution on a triazine core, followed by a Suzuki cross-coupling reaction. This approach allows for the systematic variation of the morpholine substituents to optimize the pharmacological properties of the final compound. acs.org
Table 1: Synthesis of Key Intermediates for PQR626
| Step | Reactants | Product | Yield (%) | Reference |
| 1 | Cyanuric chloride, (R)-3-methylmorpholine | 4-chloro-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-amine | 76 | acs.org |
| 2 | Intermediate from Step 1, (3S,5R)-3,5-dimethylmorpholine | 4-((3S,5R)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)amine | 87 | acs.org |
| 3 | Intermediate from Step 2, 4-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | PQR626 | 36-97 (variable) | acs.org |
The synthesis of PQR626 demonstrates how a difluoromethyl-containing heterocyclic component can be strategically combined with morpholine building blocks to create complex, biologically active molecules. acs.orgresearchgate.netnih.gov This modular approach is highly valuable in drug discovery for generating libraries of related compounds for structure-activity relationship (SAR) studies.
Enabling Agent in Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the introduction of functional groups into complex, drug-like molecules at a late stage of the synthesis. nih.govresearchgate.net This approach avoids the need for de novo synthesis of each new analog, thereby accelerating the optimization of lead compounds. The introduction of difluoromethyl groups via LSF is of particular interest due to the often-beneficial effects of this moiety on a molecule's biological activity and pharmacokinetic profile. nih.govnih.gov
While there are no specific reports of using this compound as an LSF agent, its structural components are relevant to this area. Methodologies for the late-stage C-H difluoromethylation of heteroaromatics are often based on radical processes. nih.govnih.gov A reagent capable of delivering a difluoromethyl radical under mild conditions is highly sought after for LSF. If this compound could be induced to release a •CHF2 radical, it could potentially be used to functionalize complex drug candidates.
Moreover, the morpholine unit itself can be introduced in a late-stage manner to modify the properties of a molecule. The combination of a difluoromethyl group and a morpholine ring in a single reagent could offer a bifunctional tool for LSF, although this remains a hypothetical application. The development of new reagents for LSF is an active area of research, and the unique properties of this compound may yet be harnessed for this purpose.
Table 2: Examples of Late-Stage C-H Difluoromethylation of Bioactive Molecules
| Substrate | Product | Yield (%) | Reagent System | Reference |
| Caffeine | 8-(Difluoromethyl)caffeine | 74 | CF2HSO2Na, Organic Photocatalyst, O2 | nih.gov |
| 2'-Deoxyuridine | 5-(Difluoromethyl)-2'-deoxyuridine | 81 | CF2HSO2Na, Organic Photocatalyst, O2 | nih.gov |
| Uridine | 5-(Difluoromethyl)uridine | 57 | CF2HSO2Na, Organic Photocatalyst, O2 | nih.gov |
Role in Medicinal Chemistry Research and Drug Design Principles
Morpholine (B109124) as a Privileged Pharmacophore in Contemporary Drug Design
The morpholine ring is widely recognized by medicinal chemists as a "privileged pharmacophore". researchgate.netnih.govsemanticscholar.org This designation is attributed to its frequent appearance in a multitude of bioactive compounds and approved drugs, where it consistently imparts favorable properties. nih.govresearchgate.net The utility of the morpholine scaffold stems from its unique combination of features: it is a saturated six-membered heterocycle containing both an ether linkage and a secondary amine functionality. jchemrev.comnih.gov This structure is synthetically accessible and offers a versatile platform for chemical modification. nih.govnih.gov Its non-aromatic, chair-like conformation allows it to act as a flexible scaffold, orienting substituents in precise three-dimensional space to optimize interactions with biological targets. acs.orgnih.gov
A primary reason for incorporating a morpholine moiety into investigational compounds is its ability to favorably modulate key physicochemical properties that are critical for a molecule's drug-like character. researchgate.netnih.gov The presence of both a hydrogen bond-accepting oxygen atom and a weakly basic nitrogen atom within the ring provides a well-balanced hydrophilic-lipophilic profile. acs.orgnih.gov This balance is crucial for achieving adequate aqueous solubility—necessary for formulation and systemic distribution—while retaining sufficient lipophilicity to permit permeation across biological membranes. researchgate.netmerckgroup.comjbino.com
Table 1: Physicochemical Contributions of the Morpholine Moiety in Drug Design
| Property | Influence of Morpholine Moiety | Rationale |
|---|---|---|
| Aqueous Solubility | Generally increases solubility | The ether oxygen and amine nitrogen can participate in hydrogen bonding with water molecules. acs.org |
| Membrane Permeability | Can improve permeability | Provides a balance of hydrophilic and lipophilic character; the reduced pKa of the nitrogen limits excessive protonation at physiological pH, favoring the neutral form that can cross membranes. nih.govresearchgate.net |
| Lipophilicity (LogP) | Acts as a modulator | Can decrease the lipophilicity of a highly greasy molecule or be used as a polar handle, helping to achieve an optimal LogP for drug absorption and distribution. acs.org |
| Basicity (pKa) | Weakly basic | The electron-withdrawing effect of the oxygen atom lowers the pKa of the nitrogen compared to piperidine, which can be beneficial for pharmacokinetic properties. acs.org |
Beyond its role in modifying physicochemical properties, the morpholine ring actively participates in molecular interactions that can enhance a compound's potency and selectivity for its biological target. nih.govnih.gov The oxygen atom is an effective hydrogen bond acceptor, a feature frequently exploited in drug design to anchor a ligand into the active site of an enzyme or receptor. researchgate.nettaylorandfrancis.com This interaction is particularly common in the design of kinase inhibitors, where the morpholine oxygen often forms a critical hydrogen bond with the "hinge region" of the ATP-binding pocket. nih.gov
The nitrogen atom can also act as a hydrogen bond acceptor or, when protonated, as a hydrogen bond donor. The saturated, flexible ring can engage in favorable van der Waals or hydrophobic interactions with nonpolar residues in a binding site. acs.orgresearchgate.net Furthermore, the morpholine ring is often employed as a rigid and chemically stable scaffold, serving as a central connection point for other pharmacophoric elements and directing them into the correct orientation for optimal binding. nih.gov
Strategic Incorporation of the Difluoromethyl Group in Investigational Bioactive Molecules
The incorporation of fluorine into bioactive molecules is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties. nih.govnih.gov Among fluorinated motifs, the difluoromethyl group (–CHF₂) has emerged as a particularly valuable functional group due to its unique electronic properties and steric profile. nih.govuni-muenster.deacs.org It provides a nuanced alternative to the more common trifluoromethyl (–CF₃) group, offering distinct advantages in modulating lipophilicity, metabolic stability, and molecular interactions. acs.orgmdpi.com
One of the most powerful applications of the difluoromethyl group is its role as a bioisostere. nih.gov Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The –CHF₂ group is considered a bioisosteric replacement for several common functional groups, including the hydroxyl (–OH), thiol (–SH), and in some contexts, the amine (–NH₂) group. nih.govnih.govacs.org
This bioisosteric relationship stems from the ability of the –CHF₂ group to act as a hydrogen bond donor via its weakly acidic C-H bond, mimicking the hydrogen bond-donating capacity of an –OH or –NH group. nih.govacs.org Unlike a hydroxyl group, however, the –CHF₂ group is significantly more lipophilic. This unique combination of being a "lipophilic hydrogen bond donor" allows medicinal chemists to replace a polar group, which might be a site of metabolic vulnerability or hinder membrane permeability, with a more stable and lipophilic alternative while preserving a key hydrogen bonding interaction with the target protein. acs.orgalfa-chemistry.com This strategy can lead to improvements in both potency and pharmacokinetic properties. princeton.edu
Table 2: The Difluoromethyl Group as a Bioisostere
| Property | Hydroxyl (–OH) | Thiol (–SH) | Difluoromethyl (–CHF₂) |
|---|---|---|---|
| Hydrogen Bonding | Strong H-bond donor and acceptor | Weak H-bond donor | Weak H-bond donor. nih.govacs.org |
| Lipophilicity | Hydrophilic | Moderately lipophilic | Lipophilic. nih.govnih.gov |
| Metabolic Stability | Prone to oxidation and glucuronidation | Prone to oxidation | Highly stable to metabolic oxidation. nih.govresearchgate.net |
| Acidity | Weakly acidic | More acidic than alcohols | C-H bond is weakly acidic. nih.gov |
A significant challenge in drug development is overcoming rapid metabolic degradation of lead compounds, often mediated by cytochrome P450 (CYP) enzymes. researchgate.net Functional groups like hydroxyls, amines, and even simple methyl groups are common sites of metabolic oxidation. The replacement of a metabolically labile hydrogen atom or functional group with a difluoromethyl group can dramatically enhance a molecule's metabolic stability. nih.govnih.gov
The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage. mdpi.comnih.gov By introducing a –CHF₂ group at a known metabolic "soft spot," chemists can effectively block this pathway of degradation. This increased metabolic stability often translates into an improved pharmacokinetic profile, including a longer plasma half-life, increased bioavailability, and a reduced rate of clearance in preclinical models. nih.govnih.govresearchgate.net This allows for more sustained exposure of the target tissue to the investigational compound.
Design and Discovery of Kinase Inhibitors in Research Settings
Protein kinases are a major class of drug targets, particularly in oncology, and the design of selective kinase inhibitors is an intensive area of research. frontiersin.orgcuni.cz The rational design of these inhibitors often involves combining privileged structural motifs to optimize binding affinity, selectivity, and drug-like properties. chemicalkinomics.com The conceptual pairing of a morpholine ring with a difluoromethyl group within a single scaffold, as in 4-(difluoromethyl)morpholine, exemplifies such a design strategy.
In the context of a kinase inhibitor, the morpholine moiety is frequently utilized to interact with the highly conserved hinge region of the kinase ATP-binding site. nih.gov The morpholine oxygen can form a crucial hydrogen bond with the backbone amide NH of a hinge residue (e.g., Valine in PI3K), anchoring the inhibitor in the active site. nih.gov
Contributions to Research in Central Nervous System (CNS) Active Compounds
Developing drugs that can effectively cross the blood-brain barrier (BBB) is a significant challenge in treating CNS disorders. nih.govacs.orgnih.gov The morpholine ring is a valuable scaffold for CNS drug candidates due to its favorable physicochemical properties. acs.orgnih.gov It provides a balance of lipophilicity and hydrophilicity, and the weak basicity of its nitrogen atom enhances aqueous solubility and potential for BBB penetration. acs.orgnih.gov
The this compound moiety has been specifically utilized in the development of brain-penetrant mTOR inhibitors for neurological disorders. researchgate.netacs.org The mTOR pathway is implicated not only in cancer but also in conditions like tuberous sclerosis complex (TSC), which is characterized by neurological symptoms such as epileptic seizures. researchgate.net
The compound PQR626, or 4-(difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine, was developed as a potent, selective, and brain-penetrant mTOR inhibitor. researchgate.net It emerged from an extensive SAR study focused on modifying the morpholine rings of a parent compound to improve metabolic stability while retaining high potency and brain permeability. acs.org PQR626 demonstrated excellent brain penetration and was shown to be effective in a mouse model of TSC, qualifying it as a potential therapeutic candidate for neurological disorders. researchgate.net Similarly, the dual PI3K/mTOR inhibitor PQR530 also demonstrated excellent brain penetration, making it a candidate for treating brain cancers. acs.org
The use of morpholine-containing structures in CNS drug discovery is broad, targeting enzymes and receptors involved in neurodegenerative diseases, mood disorders, and pain. acs.orgnih.govnih.gov The ability to fine-tune properties using substitutions like the difluoromethyl group is critical for achieving the desired efficacy and pharmacokinetic profile for CNS-active compounds. nih.gov
Investigation in Other Therapeutic Research Areas
The versatile nature of the this compound scaffold and related structures has led to their investigation in several other therapeutic fields.
Anticancer Research: Beyond PI3K/mTOR, morpholine-containing compounds are widely explored as anticancer agents. nih.govresearchgate.net They are integral to scaffolds like quinazolines and tetrahydroquinolines that target other critical pathways in cancer progression. nih.govnih.gov For example, morpholine-substituted tetrahydroquinoline derivatives have been synthesized and evaluated as potential mTOR inhibitors for lung cancer treatment. nih.govmdpi.com In some cases, the mechanism of action is distinct from kinase inhibition. One study found that a morpholine derivative, MESA, could induce a form of cell death called ferroptosis in prostate and ovarian cancer cells by targeting the NRF2 protein. nih.gov This indicates that the utility of the morpholine scaffold in oncology is not limited to kinase inhibition.
Anti-inflammatory Research: The morpholine nucleus is a common feature in molecules designed as anti-inflammatory agents. researchgate.netnih.gov Many inflammatory processes are mediated by kinase signaling pathways, making inhibitors containing the this compound moiety potential candidates for these conditions. The ability of such compounds to modulate cytokine production and immune cell activation makes them attractive for further investigation in inflammatory diseases. mdpi.com
Antimicrobial Research: Morpholine derivatives have also been investigated for their potential as antimicrobial agents. researchgate.netnih.gov The scaffold is present in compounds showing activity against various pathogens. While specific research focusing on this compound in this area is less prominent, the established synthetic accessibility and favorable drug-like properties of morpholine-based compounds make them a viable starting point for the development of new antimicrobial therapies.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about electron distribution and orbital energies, which are key determinants of chemical reactivity and molecular interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. aps.orgnih.gov DFT studies on morpholine-containing structures help elucidate their geometric and electronic properties. researchgate.netnih.gov For 4-(Difluoromethyl)morpholine, DFT calculations can determine optimized molecular geometries, bond lengths, and bond angles. These calculations reveal how the electron-withdrawing difluoromethyl group (-CHF2) influences the electron density on the morpholine (B109124) ring's nitrogen atom.
This influence is critical as it modulates the nitrogen's basicity and nucleophilicity, affecting how the molecule interacts with its biological targets. researchgate.net DFT can be used to compute various electronic properties that quantify reactivity. mdpi.commdpi.com The distribution of electrostatic potential on the molecular surface, for example, can identify regions susceptible to electrophilic or nucleophilic attack, offering a predictive map of the molecule's chemical behavior.
Table 1: Representative Theoretical Data from DFT Calculations
| Property | Description | Significance for this compound |
|---|---|---|
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Determines the molecule's shape and steric profile. |
| Electron Density | Distribution of electrons around the molecule. | The -CHF2 group withdraws electron density from the nitrogen, reducing its basicity compared to an unsubstituted morpholine. |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Highlights electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions. |
This table is illustrative, based on the application of DFT principles to the structure.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and localization of these orbitals are crucial for predicting how a molecule will react. libretexts.org
For this compound, the HOMO is typically localized on the electron-rich regions, including the nitrogen and oxygen atoms of the morpholine ring, making it the primary site for electron donation (nucleophilicity). youtube.com The LUMO, conversely, represents the region most susceptible to accepting electrons (electrophilicity). The electron-withdrawing nature of the difluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted morpholine. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a larger gap generally implies higher stability and lower reactivity. ajchem-a.com FMO analysis is instrumental in understanding cycloaddition reactions and other pericyclic reactions. wikipedia.org
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools for studying how a ligand, such as this compound, interacts with a biological macromolecule, typically a protein.
Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site to form a stable complex. researchgate.netnih.gov This technique is essential for structure-based drug design. For molecules containing the this compound scaffold, docking studies can identify key interactions that contribute to binding affinity. These interactions often include:
Hydrogen Bonds: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the N-H group in a protonated state could be a donor.
Van der Waals Interactions: The hydrophobic regions of the molecule can form favorable contacts with nonpolar residues in the protein's binding pocket. researchgate.net
Dipole-Dipole Interactions: The polar C-F bonds of the difluoromethyl group can engage in specific interactions with the protein environment.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur upon binding. nih.govnih.govnih.gov MD simulations can validate the stability of docking poses and help calculate binding free energies, providing a more accurate estimation of binding affinity. dntb.gov.ua For instance, simulations of related compounds have shown that the morpholine moiety can improve pharmacokinetic properties. nih.gov
The morpholine ring is not planar and typically adopts a stable chair conformation. nih.gov However, other conformations, such as a boat or twist-boat, are also possible, though generally higher in energy. The specific conformation adopted by the morpholine ring can be critical for its biological activity, as it dictates the spatial orientation of its substituents and their ability to interact with a protein binding site. nih.gov
Computational studies show that the chair conformation is the most stable for morpholine itself. nih.gov The substituent on the nitrogen atom can exist in either an axial or equatorial position. For this compound, the difluoromethyl group's preferred orientation (axial vs. equatorial) would be determined by steric and electronic factors. Conformational analysis using computational methods can predict the relative energies of these conformers and assess how the protein environment might stabilize a particular conformation upon binding.
In Silico Prediction of Molecular Descriptors Relevant to Research and Development
In silico methods are widely used to predict molecular descriptors that are crucial for evaluating a compound's potential as a drug candidate. mdpi.com These descriptors are numerical values that quantify various physicochemical properties of a molecule. For this compound and its derivatives, these predictions are vital for early-stage assessment in drug discovery.
Quantitative Structure-Activity Relationship (QSAR) models often use these descriptors to correlate a compound's chemical structure with its biological activity. nih.govmdpi.com Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted from these descriptors. Key descriptors include:
Molecular Weight (MW): Influences diffusion and transport across biological membranes.
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects solubility, absorption, and distribution.
Topological Polar Surface Area (TPSA): Correlates with a molecule's ability to permeate cell membranes.
Number of Hydrogen Bond Donors and Acceptors: Important for binding interactions and solubility.
Predictive models, such as the "Rule of Five," use these descriptors to assess a compound's "drug-likeness." mdpi.com For example, in silico predictions for a morpholine-containing triazole derivative showed promising binding affinities and potential antimicrobial effects. nih.govresearchgate.net
Table 2: Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value | Relevance in Drug Discovery |
|---|---|---|
| Molecular Formula | C5H9F2NO | Basic structural information. |
| Molecular Weight | 137.13 g/mol | Falls within the typical range for small molecule drugs. |
| LogP | ~ -0.5 to 0.0 | Indicates good hydrophilicity, suggesting favorable aqueous solubility. |
| TPSA | ~ 21.6 Ų | Suggests good potential for oral bioavailability and cell permeability. |
| Hydrogen Bond Donors | 0 | Lacks donor groups for hydrogen bonding. |
| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | Can participate in hydrogen bonding as an acceptor, crucial for target interaction. |
Note: The values in this table are estimations based on standard in silico prediction tools and the known properties of the morpholine and difluoromethyl moieties.
Structure Activity Relationship Sar Studies and Molecular Design
Correlation of Structural Modifications with Observed Biological Responses in Experimental Models
SAR studies have been instrumental in understanding how modifications to molecules containing the 4-(difluoromethyl)phenyl/pyridinyl core and associated morpholine (B109124) rings influence their biological activity, particularly as inhibitors of the mechanistic target of rapamycin (mTOR) and phosphoinositide 3-kinases (PI3Ks).
A significant body of research has centered on a triazine scaffold bearing a 4-(difluoromethyl)pyridin-2-amine (B599231) moiety on one side and various substituted morpholines on the other. In this chemical context, the 4-(difluoromethyl) group has been shown to enhance affinity for mTOR compared to a trifluoromethyl group. acs.org
Systematic modifications of the morpholine rings attached to the triazine core have revealed key determinants of potency and selectivity. For instance, in a series of dual PI3K/mTOR inhibitors, asymmetric compounds with only one substituted morpholine were generally more potent in inhibiting cellular PI3K/mTOR signaling. acs.org The introduction of sterically hindered morpholines was found to increase selectivity for mTOR over PI3K. acs.org
The following table summarizes the structure-activity relationships observed in a series of mTOR inhibitors where the morpholine substituents were varied.
| Compound/Modification | Key Structural Feature | Observed Biological Response | Reference |
|---|---|---|---|
| PQR530 | Asymmetric, with one (S)-3-methylmorpholine | Potent dual PI3K/mTOR inhibitor | acs.org |
| Analog with two (S)-3-methylmorpholine moieties | Symmetric substitution | 5-fold less potent on mTOR than the asymmetric analog | acs.org |
| PQR626 | (3R,5S)-3,5-dimethylmorpholino and (R)-3-methylmorpholino groups | Highly potent and selective brain-penetrant mTOR inhibitor | acs.orgnih.gov |
| Analogs with bridged morpholines | e.g., 3-oxa-8-azabicyclo[3.2.1]octane | Maintained strong mTOR affinity | acs.org |
| Analogs with ring-enlargement | 1,4-oxazepane instead of morpholine | Maintained strong mTOR affinity | acs.org |
Rational Design and Optimization of Difluoromethylated Morpholine Analogues
The development of drug candidates incorporating the 4-(difluoromethyl)morpholine motif has been guided by rational design principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. A primary focus has been the optimization of mTOR inhibitors to overcome metabolic liabilities and improve brain penetration. acs.orgnih.gov
One key strategy involved the modification of the morpholine moieties to improve metabolic stability. For example, the lead compound PQR620 showed rapid degradation primarily through oxidation of its bridged morpholines. This led to a focused effort to modify these morpholine rings, resulting in the discovery of PQR626 with improved stability in human hepatocytes and excellent brain penetration. acs.orgnih.gov
Another rational design approach has been the exploration of morpholine isosteres to access novel chemical space and further refine pharmacological profiles. Researchers have investigated the replacement of the morpholine moiety with 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP). This led to the identification of a potent and selective mTOR kinase inhibitor with high metabolic stability. nih.gov Molecular modeling was employed to provide a rationale for the observed structure-activity relationships within this series of isosteres. nih.gov
The optimization process for these difluoromethylated compounds often involves a multi-parameter approach, balancing potency with properties like lipophilicity and permeability to achieve desirable in vivo efficacy. acs.orgnih.gov
Pharmacophore Modeling and Lead Generation Strategies in Research
Pharmacophore modeling has played a crucial role in the discovery and development of potent inhibitors featuring the this compound scaffold and its analogs. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity.
In the development of mTOR inhibitors like PQR626, a "pharmacophore exploration" was undertaken to identify a highly potent, selective, and brain-penetrant candidate. acs.orgnih.gov This process involves synthesizing and testing a library of compounds to map the key interactions between the inhibitor and the target's binding site.
Computational modeling has been used to understand the structural basis for the observed selectivity of these compounds for mTOR over PI3Kα. These studies revealed that differences in the ATP-binding sites of the kinases, specifically a single amino acid variation, create a deeper pocket in mTOR that can accommodate bulkier morpholine substituents, thus enhancing selectivity. acs.orgbohrium.com
Lead generation strategies have involved the synthesis of libraries of compounds with diverse morpholine and morpholine-isostere substitutions on a common triazine core, which also includes the 4-(difluoromethyl)pyridin-2-amine moiety. acs.orgnih.gov This approach allows for a systematic exploration of the chemical space around a validated core structure to identify leads with improved therapeutic properties. The morpholine moiety itself is considered a valuable pharmacophore in drug design due to its ability to improve solubility, membrane permeability, and target interactions. researchgate.net
Future Research Directions and Emerging Paradigms
Development of Novel Difluoromethylation Reagents and Catalytic Systems
The introduction of the difluoromethyl (CF2H) group into organic molecules is a key strategy in medicinal chemistry to fine-tune the properties of potential drug candidates. qmul.ac.ukresearchgate.netrsc.org This has driven the development of new reagents and catalytic systems for difluoromethylation. qmul.ac.uknih.gov A significant focus is on creating electrophilic difluoromethylating agents that are more stable and easier to handle.
Recent progress includes the development of novel reagents for direct difluoromethylation, which can transfer a CF2H unit to various organic substrates under mild, user-friendly conditions. nih.gov The quest for new reagents is crucial as it expands the toolkit available to chemists for incorporating the difluoromethyl group. qmul.ac.uk
In parallel, advancements in catalytic systems are proving to be powerful strategies. qmul.ac.uk Transition-metal catalysis, utilizing metals such as palladium, has been effectively used in difluoromethylation reactions. cas.cnacs.orgacs.org These metals can play various roles, including stabilizing difluoromethyl anions or facilitating the formation of carbon-difluoromethyl bonds. cas.cn
Photoredox catalysis has also emerged as a highly effective method for generating difluoromethyl radicals from suitable precursors under mild, visible-light-induced conditions. qmul.ac.ukacs.orgrsc.org This approach is valued for its operational simplicity and compatibility with a wide range of functional groups. acs.orgrsc.org The design of sophisticated photoredox systems continues to be an active area of research to further expand the scope and efficiency of difluoromethylation reactions. acs.org
Exploration of Advanced Synthetic Strategies for Complex Difluoromethylated Morpholine (B109124) Architectures
The construction of complex molecules containing the difluoromethylated morpholine framework is a growing area of interest, largely due to the potential of these compounds in drug discovery. nih.govnih.govresearchgate.net Researchers are actively exploring advanced synthetic strategies to create novel and diverse molecular structures. rsc.org
One key strategy is the diastereoselective synthesis of highly substituted morpholines. rsc.org This allows for precise control over the three-dimensional arrangement of atoms within the morpholine ring, which is often critical for biological activity. Following the construction of the chiral morpholine core, the difluoromethyl group can be introduced onto the nitrogen atom.
Ring-closing metathesis (RCM) has become a powerful tool for synthesizing unsaturated morpholine derivatives and other cyclic structures. nih.govmdpi.comdrughunter.com This method allows for the formation of the morpholine ring from acyclic precursors with high efficiency. The resulting unsaturated morpholines can then be further modified, providing access to a wide range of complex architectures.
Another efficient approach is the use of multicomponent reactions (MCRs) . MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single step, offering a highly efficient route to molecular diversity. Developing new MCRs that incorporate difluoromethylated building blocks is a promising avenue for the rapid generation of libraries of novel difluoromethylated morpholines for biological screening.
The development of new synthetic methods for the enantioselective synthesis of morpholines and their homologues, for example, through the ring-opening of aziridines and azetidines, further expands the toolbox for creating complex chiral morpholine-containing structures. nih.gov
Innovative Applications of Difluoromethylated Morpholines in Diverse Chemical and Biological Research Fields
The unique physicochemical properties conferred by the difluoromethyl group make difluoromethylated morpholines highly attractive for a variety of applications, particularly in medicinal chemistry and drug discovery. rsc.orgresearchgate.net The CF2H group can act as a lipophilic hydrogen bond donor and is often used as a bioisostere for hydroxyl, thiol, or amino groups. rsc.orgnih.gov
In medicinal chemistry , the morpholine ring is a "privileged" structure, meaning it is a common scaffold in many biologically active compounds and approved drugs. nih.govnih.govnih.govresearchgate.net Its presence can improve a molecule's pharmacokinetic profile, including properties like solubility and metabolic stability. nih.govtaylorandfrancis.comresearchgate.net The incorporation of a difluoromethyl group onto the morpholine nitrogen can further enhance these properties, making these compounds promising candidates for development as new therapeutic agents. nih.gov For instance, difluoromethylated morpholine derivatives are being investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.net
Beyond pharmaceuticals, difluoromethylated compounds are finding applications in agrochemicals and materials science . researchgate.netnih.gov The introduction of fluorine can significantly alter the physical and chemical properties of organic materials. Difluoromethylated morpholine-containing polymers, for example, could exhibit enhanced thermal stability, chemical resistance, and other desirable properties for use in advanced materials.
The continued development of novel synthetic methods will undoubtedly accelerate the discovery of new applications for this versatile class of compounds in diverse areas of chemical and biological research. doaj.orgresearchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-(Difluoromethyl)morpholine, and how can purity be optimized?
- Answer : Synthesis typically involves introducing the difluoromethyl group to morpholine via nucleophilic substitution or transition metal-catalyzed fluorination. For example, fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can convert hydroxyl or carbonyl precursors into difluoromethyl groups . Key challenges include controlling regioselectivity and minimizing side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) is critical for high-purity yields. Monitoring by TLC and NMR (¹⁹F and ¹H) ensures reaction progress .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Answer :
- ¹H/¹³C NMR : Identifies proton environments and carbon backbone. The difluoromethyl group (-CF₂H) shows distinct ¹H NMR splitting (triplet, J ~55–60 Hz due to F-F coupling) and ¹⁹F NMR signals near -120 to -140 ppm .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 148.06 for C₅H₉F₂NO).
- IR Spectroscopy : Detects C-F stretches (~1100–1250 cm⁻¹) and morpholine ring vibrations .
Q. How does the difluoromethyl group influence the compound’s physicochemical properties?
- Answer : The -CF₂H group enhances metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs. It also increases lipophilicity (logP ~0.8–1.2), improving membrane permeability. The electron-withdrawing effect reduces basicity of the morpholine nitrogen (pKa ~5.5 vs. ~8.5 for non-fluorinated morpholine), altering solubility and protein-binding interactions .
Advanced Research Questions
Q. What strategies mitigate instability of this compound under varying storage conditions?
- Answer : Stability studies (e.g., accelerated degradation at 40°C/75% RH) show hydrolysis of the difluoromethyl group in acidic/basic conditions. Storage recommendations:
- Solid state : Argon atmosphere, desiccated at -20°C.
- Solution : Use anhydrous DMSO or ethanol; avoid aqueous buffers below pH 6 or above pH 8 .
- Analytical monitoring : HPLC-UV (C18 column, acetonitrile/water + 0.1% TFA) tracks degradation products .
Q. How can computational modeling predict the conformational impact of the difluoromethyl group on target binding?
- Answer : Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) and DFT calculations (B3LYP/6-31G**) model stereoelectronic effects. The -CF₂H group induces gauche conformations in the morpholine ring, affecting docking into hydrophobic enzyme pockets (e.g., PI3K inhibitors). Protein-ligand interaction maps (PLIP) using PDB structures (e.g., 4LZI) guide rational design .
Q. What assay designs are optimal for evaluating biological activity of fluorinated morpholine derivatives?
- Answer :
- Kinase inhibition : Use TR-FRET-based assays (e.g., LanthaScreen™) for PI3K isoforms, with ZSTK474 (a difluoromethyl-morpholine triazine derivative) as a reference inhibitor .
- Cellular uptake : Fluorescence microscopy with BODIPY-labeled analogs quantifies intracellular accumulation .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
Method Validation & Troubleshooting
Q. How to validate an analytical method for quantifying this compound in biological matrices?
- Answer : Follow ICH Q2(R1) guidelines:
- Linearity : 5-point calibration curve (0.1–50 µg/mL, R² >0.99).
- Accuracy/Precision : Spike recovery (80–120%) and ≤15% RSD in intra-/inter-day tests.
- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .
- Matrix effects : Compare plasma vs. buffer samples using post-column infusion .
Q. How to resolve contradictory data in SAR studies of difluoromethyl-morpholine derivatives?
- Answer : Contradictions often arise from unaccounted variables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
